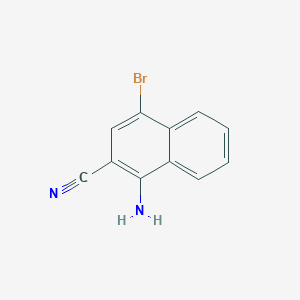
1-Amino-4-bromo-2-naphthonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-bromo-2-naphthonitrile is an organic compound with the molecular formula C11H7BrN2 It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2), a bromine atom (-Br), and a nitrile group (-CN) attached to the naphthalene ring
作用機序
Target of Action
Based on its structural similarity to other nitrile compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrile compounds can undergo nucleophilic substitution reactions . In these reactions, the nitrile group (−C≡N) can act as a nucleophile, attacking electrophilic carbon atoms and leading to various biochemical changes .
Biochemical Pathways
Nitrile compounds are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility and water solubility . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The biochemical changes induced by the compound, such as those resulting from nucleophilic substitution reactions, could potentially alter cellular functions and lead to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-naphthonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), removing water to leave a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
化学反応の分析
1-Amino-4-bromo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Oxidation: Various oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives.
科学的研究の応用
1-Amino-4-bromo-2-naphthonitrile has several applications in scientific research:
類似化合物との比較
1-Amino-4-bromo-2-naphthonitrile can be compared with other similar compounds, such as:
1-Amino-2-naphthonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-naphthonitrile:
2-Amino-1-naphthonitrile: The position of the amino and nitrile groups is reversed, leading to distinct chemical behavior.
特性
IUPAC Name |
1-amino-4-bromonaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYMLEXACTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

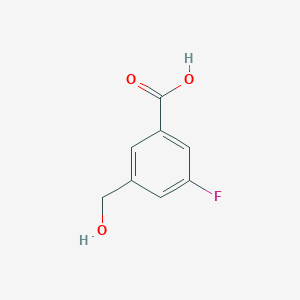
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

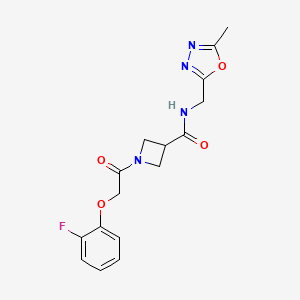
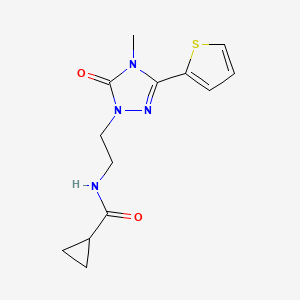
![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)
![methyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2887452.png)
![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)
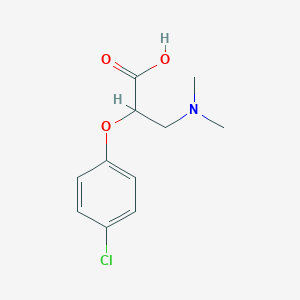
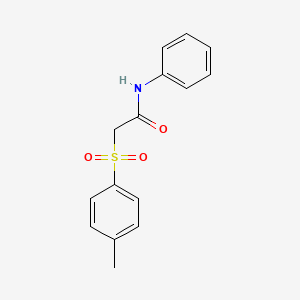
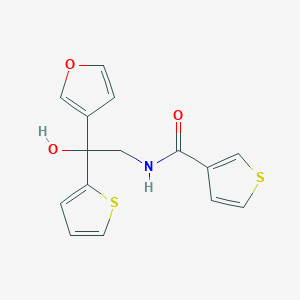
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)
